Ethylene glycol monostearate
Overview
Description
Polyethylene glycol 2000 monomethyl ether succinate (Peg 2000 ms) is a water-soluble, non-toxic polymer widely used in various industries, including pharmaceuticals, cosmetics, and personal care products. It is known for its excellent biocompatibility, low immunogenicity, and ability to enhance the solubility and stability of drugs and other compounds .
Scientific Research Applications
Peg 2000 ms has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and stabilizer in various chemical reactions and processes.
Biology: Employed in the preparation of biocompatible hydrogels and as a component in cell culture media.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Acts as a surfactant, emulsifier, and dispersant in various industrial formulations
Mechanism of Action
Ethylene glycol monostearate, also known as 2-Hydroxyethyl stearate, is an organic compound with the molecular formula C20H40O3 . It is the ester of stearic acid and ethylene glycol . This compound is widely used in personal care products and cosmetics, including shampoos, hair conditioners, and skin lotions .
Target of Action
This compound primarily targets the skin and hair when used in personal care products . It acts as a nonionic surfactant , which means it helps to reduce the surface tension of substances, allowing them to spread more easily .
Mode of Action
As a surfactant, this compound interacts with its targets (skin and hair) by forming a coating on the surface. This coating helps to lock in moisture, resulting in softer, smoother skin and hair . Additionally, it can produce a pearlescent effect, enhancing the visual appeal of the product .
Biochemical Pathways
Instead, it works externally, forming a barrier that helps to prevent moisture loss .
Pharmacokinetics
It remains on the surface of the skin or hair, providing a moisturizing and smoothing effect .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve improved hydration and smoothness of the skin and hair . By forming a coating on the skin and hair, it helps to lock in moisture, leading to softer, smoother skin and hair .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect its state and solubility . It is stable under normal conditions, but it can melt or dissolve when heated, which is often done during the formulation of personal care products . Once it cools down, it can form a crystalline structure that gives products a pearlescent effect .
Future Directions
Research on the synthesis of EGMS aims to replace homogenous acid catalysts by heterogeneous catalysts . Heterogeneous catalysis, intensified with MW irradiation, makes the esterification process more promising for possible industrial-scale application . Additionally, the electrochemical synthesis of high-value chemicals like EGMS is gaining attention, with the direct use of renewable electricity to enable chemical bond formation pointing towards a future where the use of electrochemistry for the synthesis of chemicals will not only be sustainable but also economically attractive .
Biochemical Analysis
Biochemical Properties
Ethylene glycol monostearate plays a role as a nonionic surfactant, an emulsifier, and a food emulsifier . It is a hydroxypolyether and an octadecanoate ester
Cellular Effects
It is known to be used in personal care products and cosmetics, suggesting that it may have effects on skin cells
Molecular Mechanism
It is known to act as a surfactant and emulsifier, suggesting that it may interact with cell membranes and other biomolecules
Temporal Effects in Laboratory Settings
A study on the synthesis of this compound reported that under certain conditions, reaction conversions around 100% were achieved .
Metabolic Pathways
It is known that Ethylene glycol, a related compound, is metabolized by successive oxidations to a variety of compounds including glycoaldehyde, glycolic acid, glyoxylic acid, and oxalic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Peg 2000 ms is synthesized through the esterification of polyethylene glycol 2000 monomethyl ether with succinic anhydride. The reaction typically occurs in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial Production Methods
In industrial settings, the production of Peg 2000 ms involves large-scale esterification processes. The reaction is carried out in stainless steel reactors equipped with efficient mixing and temperature control systems. The product is then purified using advanced filtration and distillation techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Peg 2000 ms undergoes various chemical reactions, including:
Oxidation: Peg 2000 ms can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Peg 2000 ms can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Ether or ester derivatives.
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol 4000: Higher molecular weight, used in similar applications but with different solubility and viscosity properties.
Polyethylene glycol 6000: Even higher molecular weight, offering different physical properties and applications.
Polyethylene glycol 8000: Used in applications requiring higher viscosity and stability.
Uniqueness
Peg 2000 ms is unique due to its specific molecular weight and functional groups, which provide a balance of solubility, stability, and biocompatibility. Its ability to form stable ester linkages with various compounds makes it particularly useful in drug delivery and other biomedical applications .
Properties
IUPAC Name |
2-hydroxyethyl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h21H,2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVNOJDQRGSOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9004-99-3 | |
Record name | Polyethylene glycol monostearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9004-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5026881 | |
Record name | 2-Hydroxyethyl octadecanoate | |
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Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Liquid, Light tan solid; [Hawley] | |
Record name | Octadecanoic acid, 2-hydroxyethyl ester | |
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Record name | Polyethylene glycol stearate | |
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Flash Point |
MYRJ 45: 500 °F OC | |
Record name | POLYETHYLENE GLYCOL STEARATE | |
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Solubility |
POLYETHYLENE GLYCOL ESTERS AND ETHERS INCR THE WATER SOLUBILITY OF TYROTHRICIN., SOL IN CARBON TETRACHLORIDE, PETROLEUM BENZIN, CHLOROFORM, ETHER; SLIGHTLY SOL IN ALCOHOL; INSOL IN WATER /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, GENERALLY SOL OR DISPERSIBLE IN WATER, SOL IN TOLUENE, ACETONE, ETHER AND ETHANOL | |
Record name | POLYETHYLENE GLYCOL STEARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CREAM-COLORED SOFT, WAXY OR PASTY SOLID @ 25 °C | |
CAS No. |
111-60-4, 86418-55-5, 9004-99-3 | |
Record name | Glycol monostearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethylene glycol monostearate | |
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Record name | Ethylene glycol monostearate SE | |
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Record name | Octadecanoic acid, 2-hydroxyethyl ester | |
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Record name | 2-Hydroxyethyl octadecanoate | |
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Record name | 2-hydroxyethyl stearate | |
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Record name | GLYCOL STEARATE | |
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Record name | POLYETHYLENE GLYCOL STEARATE | |
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Record name | Polyoxyethylene 40 monostearate | |
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Melting Point |
MP: 30-34 °C /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, 60.00 to 61.00 °C. @ 760.00 mm Hg | |
Record name | POLYETHYLENE GLYCOL STEARATE | |
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Record name | Polyoxyethylene 40 monostearate | |
Source | Human Metabolome Database (HMDB) | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of ethylene glycol monostearate?
A1: this compound finds use in various industrial applications. It serves as an emollient ester in cosmetics and personal care products []. It is also utilized as a surfactant in the preparation of magnetorheological fluids [] and as an additive in solar battery backboard materials to enhance their wet and heat ageing resistance []. Furthermore, it acts as an emulsifier in water-in-oil emulsions for concrete release agents [].
Q2: Can this compound be synthesized through environmentally friendly methods?
A2: Yes, [] highlights a solvent-free enzymatic method for this compound production. This method utilizes immobilized lipases and achieves high conversion rates (around 100%) under optimized conditions. Additionally, the enzyme exhibits good reusability for up to four cycles, further enhancing the process's sustainability.
Q3: Are there any alternative synthetic routes for producing this compound?
A3: Apart from enzymatic synthesis, [] describes a chemical synthesis route using stearic acid and ethylene glycol as raw materials with p-toluene sulphonic acid as a catalyst. This method achieved a yield of 96.34% under optimized conditions. Additionally, [] explores a solvent-free esterification method using heterogeneous catalysis in a stirred batch microwave reactor.
Q4: What is the role of this compound in magnetorheological fluids?
A4: [] demonstrates the use of this compound as a surfactant for coating carbonyl iron powder in the preparation of magnetorheological fluids. This coating contributes to improved sedimentation stability, a critical property for the performance of these fluids.
Q5: Can this compound be combined with other surfactants to enhance its properties?
A5: Yes, [] describes an orthogonal experiment that identified an optimal combination of surfactants, including this compound, sodium lauryl alcohol phosphate, compound sodium fatty acid methyl ester sulfonate, and glyceride monostearate, to achieve excellent sedimentation stability in magnetorheological fluids.
Q6: What is the potential of this compound in drug delivery systems?
A6: While not explicitly explored in the provided research, [] describes the synthesis and characterization of thermo-sensitive mixed micelles composed of cholesterol-terminated poly(N-isopropylacrylamide) (Chol-PNIPAM) and methoxy poly(ethylene glycol) monostearate (mPEG-SA). These mixed micelles exhibit promising properties, such as higher stability and thermo-responsiveness, suggesting potential applications in drug delivery. Further research focusing on this compound's role in such systems could be beneficial.
Q7: Has this compound been investigated in surface analysis techniques?
A7: [] demonstrates the application of Surface Analysis by Laser Ionization (SALI) for analyzing bulk solid polymer surfaces. The research specifically examines poly(ethylene glycol) monostearate and showcases distinct and interpretable mass spectra using this technique.
Q8: How does this compound behave at air/water interfaces?
A8: [] investigates the intermolecular interactions between this compound and polymer monolayers (PMMA and PIPA) at air/water interfaces. The study reveals positive or negative deviations in mean surface area depending on the mixed monolayer composition, correlating with the miscibility behavior of the component polymers in bulk.
Q9: Can this compound be used as a bio-additive in fuels?
A9: [] explores the synthesis of 2-hydroxyethyl ester (HEE), a bio-additive for low sulfur diesel, via transesterification of soybean oil and ethylene glycol using K2CO3 catalyst. The resulting HEE, containing this compound derivatives like 2-hydroxyethyl palmitate and 2-hydroxyethyl linoleate, is proposed to enhance the lubricity of diesel fuel.
Q10: What are the components of a colored bubble liquid that utilizes this compound?
A10: [] discloses a colored bubble liquid formulation containing 60-90% distilled water, 2-30% polyoxyethylene octylphenol (10) ether, 1-10% propanetriol, 0.1-2% tackifier, and 0.01-3% pearling agent. The pearling agent, responsible for bubble stability and color, comprises a mixture of 30-90% ethylene glycol distearate and 10-70% this compound.
Q11: Is this compound used in the formulation of cleaning products?
A11: Yes, [] details the composition of a non-irritant, environmentally friendly tableware detergent that incorporates this compound as one of its components. The detergent boasts effective detergency and strong sterilization capabilities.
Q12: Can this compound be incorporated into metal-treatment solutions?
A12: [] describes a nano stainless-steel precise mechanical polishing solution containing this compound. This solution exhibits environmental friendliness, lack of pollution, and high polishing efficiency for stainless steel surfaces.
Q13: What are the safety concerns associated with this compound?
A13: While generally considered safe for its intended uses, [] reports a case of contact dermatitis linked to topical leech extract containing this compound. This highlights the potential for allergic reactions in sensitive individuals, emphasizing the importance of further research on its safety profile and potential long-term effects.
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